molecular formula C3H9BrOS B049335 Trimethylsulfoxonium Bromide CAS No. 25596-24-1

Trimethylsulfoxonium Bromide

Cat. No.: B049335
CAS No.: 25596-24-1
M. Wt: 173.07 g/mol
InChI Key: KEPJZBFFLDRKSF-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium bromide is an organic compound with the molecular formula C₃H₉BrOS. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis as a reagent and intermediate due to its ability to form sulfur ylides, which are valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium bromide can be synthesized by reacting dimethyl sulfoxide with methyl bromide. The reaction typically involves heating a mixture of dimethyl sulfoxide and methyl bromide at a temperature of around 66°C. this reaction can be hazardous due to the potential for violent exothermic decomposition, which can lead to explosions .

Industrial Production Methods: An improved industrial method involves the addition of a scavenger, such as trimethyl orthoformate, to the reaction mixture. This helps to stabilize the reaction and prevent the formation of hazardous by-products like bromine and hydrogen bromide . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfoxonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trimethylsulfoxonium bromide is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its reactivity and stability make it a preferred reagent in various chemical reactions, particularly in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes .

Biological Activity

Trimethylsulfoxonium bromide (TMSBr) is an organosulfur compound with significant biological activity, primarily recognized for its antifungal properties. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C3H9BrOS\text{C}_3\text{H}_9\text{BrOS}. It features a sulfoxonium ion where sulfur is bonded to three methyl groups and an oxygen atom, which distinguishes it from other sulfur-containing compounds. TMSBr is typically a white crystalline solid, soluble in water and polar organic solvents, making it versatile for various applications.

Antifungal Activity
TMSBr exhibits antifungal properties by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption inhibits fungal growth and proliferation. Studies have demonstrated its effectiveness against various fungal strains, including those associated with chronic bronchitis and other respiratory diseases.

The mechanism involves binding to specific enzymes involved in the sterol biosynthesis pathway, effectively disrupting cellular processes in fungi. This unique action highlights TMSBr's potential as a fungicide in agricultural applications.

Applications

  • Agriculture : TMSBr is utilized as a fungicide to control fungal diseases in crops.
  • Pharmaceutical Intermediary : It serves as an intermediate in synthesizing pharmacologically active compounds, including diuretic agents .
  • Research : Its ability to catalyze reactions involving carbon dioxide fixation further expands its applicability in chemical synthesis .

Case Studies and Experimental Data

  • Fungal Inhibition Studies
    A study conducted on various fungal strains revealed that TMSBr significantly inhibited growth at low concentrations. The compound was particularly effective against Candida albicans and Aspergillus niger, showcasing its potential for treating fungal infections in clinical settings.
  • Ergosterol Biosynthesis Disruption
    Research indicated that TMSBr disrupts ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase, crucial for converting lanosterol to ergosterol. This inhibition leads to increased membrane permeability and ultimately cell death in fungi.
  • Toxicity Assessments
    Toxicity studies demonstrated that while TMSBr is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for agricultural and pharmaceutical use.

Comparative Analysis

The following table summarizes the biological activity of TMSBr compared to structurally similar compounds:

Compound NameFormulaKey CharacteristicsBiological Activity
Trimethylsulfoxonium iodideC3H9ISSimilar structure; used in organic synthesisLess effective antifungal
Trimethylsulfonium chlorideC3H9ClDifferent solubility propertiesLimited biological activity
Trimethylsulfonium tetrafluoroborateC3H9BF4Forms ionic liquids; used in catalysisNo significant antifungal effect
Dimethyl sulfoxideC2H6OSPrecursor to TMSBr; widely used solventAntifungal but less potent

Properties

InChI

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPJZBFFLDRKSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456116
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25596-24-1
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsulfoxonium Bromide
Customer
Q & A

Q1: What is the primary application of Trimethylsulfoxonium Bromide in organic synthesis, as highlighted in the provided research?

A1: this compound is utilized as a reagent in the synthesis of Fluconazole. [] It specifically acts as a source of methylene for the formation of an epoxide intermediate, which subsequently reacts with 1,2,4-triazole to yield Fluconazole.

Q2: What advantages does this compound offer over other reagents in Fluconazole synthesis?

A2: The research highlights two key advantages of using this compound:

  1. Reduced Side Reactions: Bromide ions, being weakly nucleophilic, minimize side reactions compared to other reagents. This leads to a higher yield and purity of the desired product, Fluconazole. []
  2. Cost-Effectiveness: this compound is a more cost-effective option due to its lower price and efficient molar mass utilization in the reaction. []

Q3: What are the key considerations for safe and efficient production of this compound?

A3: The production of this compound involves reacting Dimethyl Sulfoxide with Methyl Bromide (MeBr). A crucial safety aspect during this process is controlling the addition rate of MeBr and maintaining a specific temperature range within the reaction system. This is critical due to the potential explosion hazards associated with MeBr. [] This careful control ensures a safe and efficient production process.

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